molecular formula C11H14FNO4S B7433356 4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate

4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate

Cat. No.: B7433356
M. Wt: 275.30 g/mol
InChI Key: TYGKNPMRSJTMPC-UHFFFAOYSA-N
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Description

4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate is a chemical compound that features a morpholine ring attached to a phenyl group, which is further connected to a sulfurofluoridate moiety

Properties

IUPAC Name

4-[(4-fluorosulfonyloxyphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c12-18(14,15)17-11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGKNPMRSJTMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate typically involves the reaction of 4-(chloromethyl)phenyl sulfurofluoridate with morpholine under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The sulfurofluoridate group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-yl)phenyl methanesulfonyl fluoride
  • 4-(Morpholin-4-yl)phenyl sulfonate
  • 4-(Morpholin-4-yl)phenyl sulfide

Uniqueness

4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate is unique due to the presence of the sulfurofluoridate group, which imparts distinct reactivity and chemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where the reactivity of the sulfurofluoridate group is advantageous .

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